molecular formula C7H6F2O2S B13297625 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid

Cat. No.: B13297625
M. Wt: 192.19 g/mol
InChI Key: YPPWZCXZTRDSKO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid (CAS 1592397-69-7) is a high-purity, fluorinated organic compound offered for research and development purposes. With a molecular formula of C 7 H 6 F 2 O 2 S and a molecular weight of 192.18 g/mol, this compound serves as a valuable bifunctional building block in synthetic chemistry . The structure features a thiophene ring, which contributes to electron-rich properties, and a difluoroacetic acid group, a strong electron-withdrawing moiety. This combination creates a molecule with unique electronic and steric characteristics, making it a versatile precursor for constructing more complex molecules . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and to refer to the corresponding Safety Data Sheet for detailed hazard and handling information before use.

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

2,2-difluoro-2-(2-methylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H6F2O2S/c1-4-5(2-3-12-4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

YPPWZCXZTRDSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 2-methylthiophene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

a) Thiophene-Substituted Analogs
  • 2,2-Difluoro-2-(thiophen-2-yl)acetic acid (3ap): This analog, with a thiophene ring substituted at the 2-position, yielded 39% in a radical cascade aryldifluoromethylation reaction, compared to 74% for the naphthalen-1-yl analog (3ao) . The lower yield suggests that the thiophene ring’s electronic properties or steric hindrance at the 2-position may reduce reaction efficiency. Key Difference: The target compound’s 3-thiophene substitution (vs.
  • 2-(2-Methylthiophen-3-yl)acetic Acid: The non-fluorinated analog (CAS 30012-01-2) lacks the α-difluoro group, resulting in lower acidity (pKa ~4.5–5.0 for similar acetic acids) compared to the fluorinated derivative. Fluorination typically lowers pKa by stabilizing the conjugate base .
b) Phenylthio-Substituted Analogs
  • 2,2-Difluoro-2-(phenylthio)acetic Acid: Synthesized via hydrolysis of ethyl 2,2-difluoro-2-(phenylthio)acetate, this compound serves as a pseudopeptide building block in Ugi reactions . The phenylthio group enhances radical stability, enabling efficient coupling reactions.
c) Heterocyclic and Aromatic Derivatives
  • 2,2-Difluoro-2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic Acid :
    This pyrazole-substituted analog (MW 220.17 g/mol) demonstrates the versatility of difluoroacetic acid in forming heterocyclic drug candidates. Its methoxy and methyl groups may enhance solubility compared to thiophene derivatives .
  • 2,2-Difluoro-2-(3-formylphenoxy)acetic Acid (CAS 1153778-64-3): The formylphenoxy substituent introduces electrophilic reactivity, enabling further functionalization (e.g., Schiff base formation) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound* C₈H₇F₂O₂S ~194.21 High electronegativity (F atoms), aromatic thiophene, methyl steric effects
2-(2-Methylthiophen-3-yl)acetic Acid C₇H₈O₂S 156.21 Non-fluorinated; lower acidity
2,2-Difluoro-2-(thiophen-2-yl)acetic Acid C₆H₅F₂O₂S 178.17 Thiophene-2-substitution; lower synthetic yield in radical reactions
2,2-Difluoro-2-(phenylthio)acetic Acid C₈H₆F₂O₂S 200.20 Phenylthio group enhances radical stability

*Estimated based on and .

Biological Activity

2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by two fluorine atoms and a methylthiophenyl group attached to an acetic acid backbone, which enhances its chemical reactivity and biological properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.

The molecular formula of this compound is C7H6F2O2S, with a molecular weight of approximately 174.19 g/mol. The presence of fluorine atoms contributes to the compound's lipophilicity and reactivity, influencing its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor binding. The difluoroacetic acid moiety acts as a bioisostere, mimicking other functional groups within biological systems. This allows the compound to potentially inhibit specific enzymes or receptors, leading to various pharmacological effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on thiophene derivatives have shown effectiveness against various bacteria and fungi. The specific interactions of this compound with microbial targets remain an area of ongoing investigation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. It may inhibit enzymes involved in inflammatory pathways, such as mPGES-1, which is crucial for the biosynthesis of prostaglandin E2 (PGE2). Inhibition of PGE2 synthesis can lead to reduced inflammation and pain .

Study on Enzyme Inhibition

A study focused on the inhibition of mPGES-1 by 2,2-Difluoro-2-(thiophen-2-yl)acetic acid demonstrated significant reductions in PGE2 levels in vitro. This suggests that the difluorinated structure enhances the compound's ability to interact with and inhibit this enzyme, thus providing a basis for its anti-inflammatory activity.

Antimicrobial Testing

In another study, derivatives of thiophene compounds were tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited varying degrees of antimicrobial activity, supporting the hypothesis that this compound may possess similar properties .

Comparative Analysis

A comparison with other similar compounds highlights the unique attributes of this compound:

Compound NameMolecular FormulaBiological Activity
2,2-Difluoro-2-(thiophen-2-yl)acetic acidC6H4F2O2SInhibits mPGES-1
5-Methylthiophene derivativesVariesAntimicrobial activity
2-Thiopheneacetic acidC6H5O2SLimited reactivity compared to difluorinated analogs

Future Perspectives

The unique structure and promising biological activities of this compound warrant further research. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions within biological systems.
  • In Vivo Testing : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
  • Development of Derivatives : Synthesizing analogs to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-2-(2-methylthiophen-3-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a thiophene-acetic acid precursor. Key steps include:

  • Substrate Preparation : Start with 2-methylthiophen-3-yl acetic acid derivatives.
  • Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions.
  • Optimization : Solvent choice (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions (e.g., ring fluorination). Catalysts such as sodium iodide may enhance reactivity .
  • Purification : Column chromatography or recrystallization to isolate the product. Purity can be verified via HPLC (>98%) and NMR (absence of proton signals at non-fluorinated positions).

Q. How can structural characterization of this compound be performed to confirm regioselective fluorination?

  • Methodological Answer :

  • NMR Analysis :
  • ¹⁹F NMR : Peaks near -120 to -140 ppm (CF₂ groups) confirm difluorination.
  • ¹H NMR : Absence of protons at the fluorinated carbon (C-2) and methyl group protons (δ ~2.5 ppm) on the thiophene ring.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C₈H₇F₂O₂S).
  • X-ray Crystallography : Resolve ambiguity in fluorination sites, particularly if competing ring vs. side-chain fluorination occurs .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid).
  • Stability : Hydrolytically sensitive due to the electron-withdrawing fluorine atoms. Store under inert atmosphere at -20°C. Degradation products (e.g., defluorinated analogs) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine atoms increase electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., amidation, esterification).
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃). Monitor for competing decarboxylation under high-temperature conditions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict charge distribution and transition states to optimize reaction pathways .

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in enzyme assays)?

  • Methodological Answer :

  • Assay Validation :
  • Control Experiments : Test for interference from residual solvents (e.g., DMSO) or fluorophore quenching in fluorescence-based assays.
  • Buffer Conditions : pH and ionic strength variations (e.g., Tris vs. phosphate buffers) may alter compound ionization and binding kinetics.
  • Data Normalization : Use internal standards (e.g., β-galactosidase) to account for cell viability variations in cellular assays .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like COX-2 or kinase enzymes?

  • Methodological Answer :

  • Docking Workflow :

Protein Preparation : Retrieve target structures from PDB (e.g., 5KIR for COX-2). Optimize protonation states using tools like PROPKA.

Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and assign partial charges (AM1-BCC).

Docking Software : Use AutoDock Vina or Glide to simulate binding poses. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2).

  • Validation : Compare predicted binding affinities with experimental IC₅₀ values. Adjust force fields (e.g., OPLS4) if discrepancies arise .

Q. What analytical techniques are suitable for detecting environmental degradation products of this compound?

  • Methodological Answer :

  • Sample Preparation : Extract water or soil samples via solid-phase extraction (C18 cartridges). Derivatize with diazomethane for GC-MS compatibility.
  • Detection :
  • LC-HRMS : Identify defluorinated metabolites (e.g., 2-(2-methylthiophen-3-yl)acetic acid) using a Q-TOF mass spectrometer.
  • ¹⁹F NMR : Track loss of fluorine signals in degradation studies .

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